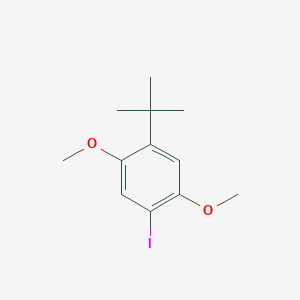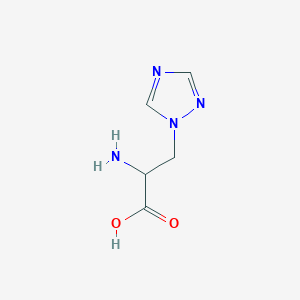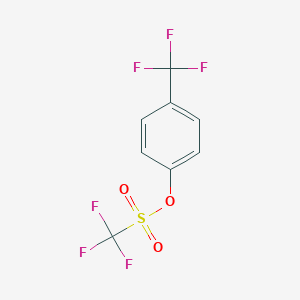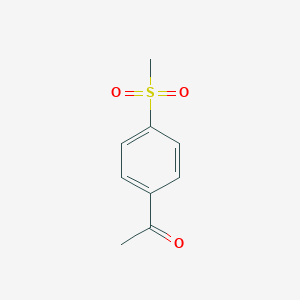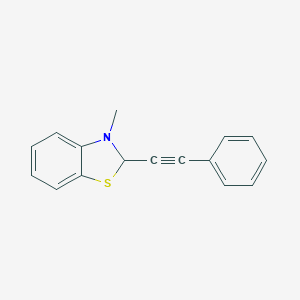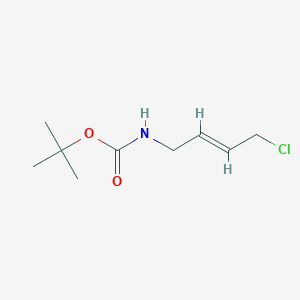
Carbamic acid, (4-chloro-2-butenyl)-, 1,1-dimethylethyl ester, (E)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (4-chloro-2-butenyl)-, 1,1-dimethylethyl ester, (E)-(9CI) is a chemical compound with potential applications in scientific research. This compound is also known as terbuthylazine, and it belongs to the triazine family of herbicides. Terbuthylazine has been widely used as a herbicide to control weeds in various crops, including corn, soybeans, and cotton. However, recent research has shown that terbuthylazine has other potential applications in scientific research, including its use as a tool to study biochemical and physiological processes.
Applications De Recherche Scientifique
Pharmacological Actions of Carbamic Acid Esters
Carbamic acid esters have been studied for their pharmacological actions, showing physostigmine-like activity. A study by Aeschlimann and Reinert (1931) investigated alkyl, aryl, dialkyl, and aryl-alkyl carbamic esters of phenols for their toxicities, miotic action, and effects on intestinal peristalsis. They found that esters with both a carbamic ester group and a basic substituent exhibited strong physostigmine-action, highlighting the potential of carbamic acid esters in pharmacological applications Aeschlimann & Reinert, 1931.
Applications in Organic Synthesis
Carbamic acid esters serve as key intermediates in organic synthesis. For instance, Mullick et al. (2010) demonstrated the use of carbamic acid 2-trimethylsilylethyl ester as a novel ammonia equivalent for palladium-catalyzed amination of aryl halides, enabling the synthesis of anilines with sensitive functional groups. This showcases the versatility of carbamic acid esters in facilitating complex organic reactions Mullick et al., 2010.
Chemical Synthesis Process Development
In the development of chemical synthesis processes, carbamic acid esters have been utilized effectively. Aso and Baba (2003) reported the preparation of carbamates by alkoxycarbonylation of 2,4-tolylenediamine with various carbonates, yielding carbamates in good yields using zinc acetate as a catalyst. This research contributes to the development of more efficient and sustainable chemical synthesis processes Aso & Baba, 2003.
Prodrug Development
Carbamic acid esters have also been explored as prodrugs for dopaminergic compounds, as described by Hansen, Faarup, and Bundgaard (1991). They synthesized and evaluated various carbamic acid esters as prodrug forms to protect parent phenols against first-pass metabolism, providing insights into the design of prodrugs with improved pharmacokinetic profiles Hansen, Faarup, & Bundgaard, 1991.
Chiral Synthesis and Drug Development
The stereoselective synthesis of chiral intermediates for drug development represents another critical application of carbamic acid esters. Patel et al. (1997) demonstrated the preparation of a chiral intermediate for the total synthesis of an HIV protease inhibitor, highlighting the role of carbamic acid esters in the synthesis of biologically active molecules Patel et al., 1997.
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl N-[(E)-4-chlorobut-2-enyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-5H,6-7H2,1-3H3,(H,11,12)/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEQBZCNASXUAW-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C=C/CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(E)-4-chlorobut-2-enyl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

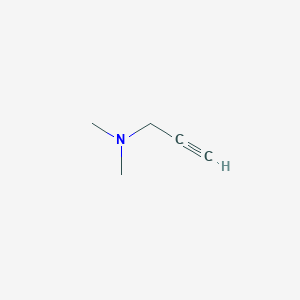
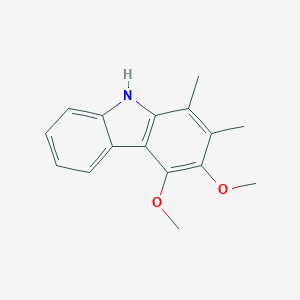
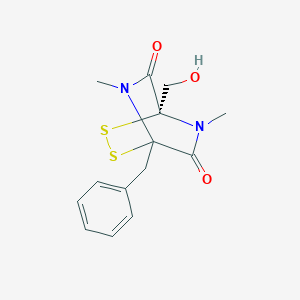
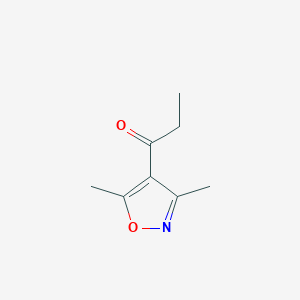
![[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid](/img/structure/B52573.png)
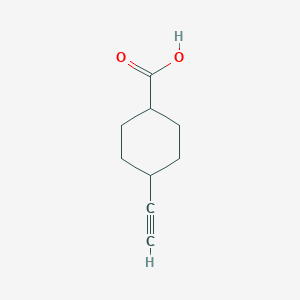
![N-Hexadecyl-N-methyl-4-[5-methyl-3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thiomethyl]-2,3-dihydroisoxazol-2-yl]-3-nitrobenzenesulfonamide](/img/structure/B52577.png)
![4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone](/img/structure/B52578.png)
